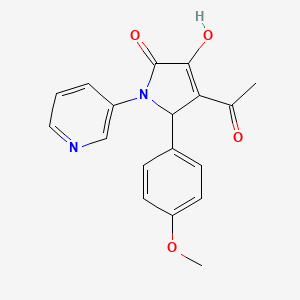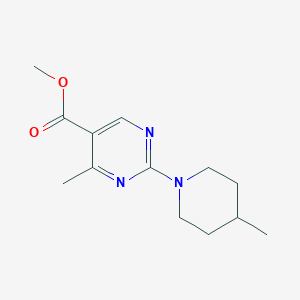![molecular formula C17H18ClFN2O2 B11031260 N-{[1-(But-2-ynoyl)piperidin-4-YL]methyl}-3-chloro-4-fluorobenzamide](/img/structure/B11031260.png)
N-{[1-(But-2-ynoyl)piperidin-4-YL]methyl}-3-chloro-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds play a crucial role in drug design, with applications spanning more than twenty classes of pharmaceuticals and alkaloids . Our focus here is on a specific piperidine derivative: N-{[1-(But-2-ynoyl)piperidin-4-YL]methyl}-3-chloro-4-fluorobenzamide .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 4-chloro-3-fluorobenzoyl chloride with tert-butyl 4-aminopiperidine-1-carboxylate, followed by deprotection of the tert-butyl group. The reaction proceeds as follows:
4-chloro-3-fluorobenzoyl chloride+tert-butyl 4-aminopiperidine-1-carboxylate→N-[1-(But-2-ynoyl)piperidin-4-YL]methyl-3-chloro-4-fluorobenzamide
Industrial Production:: Industrial-scale production methods typically involve optimization of reaction conditions, scalability, and cost-effectiveness. Detailed industrial processes would require proprietary information from manufacturers.
Chemical Reactions Analysis
Reactions::
Hydrogenation: Reduction of the alkyne group to form the piperidine ring.
Cyclization: Formation of the piperidine ring through intramolecular reactions.
Amination: Introduction of the amino group.
Multicomponent Reactions: Efficient methods for constructing piperidine derivatives.
Hydrogenation: Catalytic hydrogenation (e.g., Pd/C, H2 gas).
Cyclization: Acidic or basic conditions (e.g., HCl, NaOH).
Amination: Amine reagents (e.g., tert-butylamine).
Multicomponent Reactions: Various reagents and catalysts.
Major Products:: The major product is the desired N-{[1-(But-2-ynoyl)piperidin-4-YL]methyl}-3-chloro-4-fluorobenzamide .
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Potential drug candidates due to its piperidine moiety.
Biology: Investigating its effects on cellular processes.
Industry: As a building block for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, impacting cellular function.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, further research could explore related piperidine derivatives and highlight the uniqueness of this compound.
Properties
Molecular Formula |
C17H18ClFN2O2 |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
N-[(1-but-2-ynoylpiperidin-4-yl)methyl]-3-chloro-4-fluorobenzamide |
InChI |
InChI=1S/C17H18ClFN2O2/c1-2-3-16(22)21-8-6-12(7-9-21)11-20-17(23)13-4-5-15(19)14(18)10-13/h4-5,10,12H,6-9,11H2,1H3,(H,20,23) |
InChI Key |
BKIONPATJZRPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCC(CC1)CNC(=O)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11031179.png)
![N-(2-morpholinoethyl)-N-[4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydro-7-quinolinyl)-2-pyrimidinyl]amine](/img/structure/B11031180.png)
![4-[3-[9-(4-chlorophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]propyl]morpholine](/img/structure/B11031185.png)

![1-(3-methylphenyl)-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]thiourea](/img/structure/B11031196.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11031209.png)
![5'-bromo-1'-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11031216.png)
![N-[3-(Azepan-1-YL)propyl]but-2-ynamide](/img/structure/B11031232.png)
![N-[2-(Azepan-1-YL)-2-oxoethyl]-2-chloro-N-methylacetamide](/img/structure/B11031235.png)
![1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B11031241.png)
![[(1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetonitrile](/img/structure/B11031244.png)
![N-[1-(1,3-Dimethyl-1H-pyrazol-4-YL)ethyl]acrylamide](/img/structure/B11031245.png)

![(5Z)-5-[6-(4-chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11031252.png)
